

2-Methylvaleryl chloride formula

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Compound of Interest

Compound Name: 2-Methylvaleryl chloride

CAS No.: 5238-27-7

Cat. No.: B1584303

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An In-Depth Technical Guide to **2-Methylvaleryl Chloride** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **2-Methylvaleryl chloride** (CAS 5238-27-7), a pivotal acyl chloride intermediate in advanced organic synthesis. Addressed to an audience of researchers, scientists, and professionals in drug development, this document delineates the compound's fundamental chemical and physical properties, established synthesis protocols, and key reactivity profiles. Emphasis is placed on the mechanistic underpinnings of its reactions, its utility as a molecular building block in the pharmaceutical and agrochemical sectors, and rigorous safety and handling protocols. The guide aims to serve as an authoritative resource, integrating theoretical knowledge with practical, field-proven insights to facilitate its effective and safe application in a laboratory setting.

Introduction: The Role of 2-Methylvaleryl Chloride in Modern Synthesis

2-Methylvaleryl chloride, also known as 2-methylpentanoyl chloride, belongs to the acyl chloride class of organic compounds.^{[1][2][3]} These compounds are characterized by a carbonyl group bonded to a chlorine atom, a feature that renders them highly reactive and thus

exceptionally useful as acylating agents in chemical synthesis.[3] The reactivity of **2-Methylvaleryl chloride** allows for the efficient introduction of the 2-methylpentanoyl moiety into a wide array of molecules. This capability is of paramount importance in multi-step synthetic pathways where the construction of complex molecular architectures is required. Its application is particularly notable in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds, where it serves as a valuable intermediate.[3] Understanding the nuances of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage this potent reagent in their work.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. **2-Methylvaleryl chloride** is a clear, colorless to pale yellow liquid distinguished by a pungent odor, which is indicative of its reactive nature.[3] It is highly sensitive to moisture and reacts vigorously with water and other protic solvents.[3][4]

Below is a diagram of its chemical structure, followed by a table summarizing its key physicochemical properties.

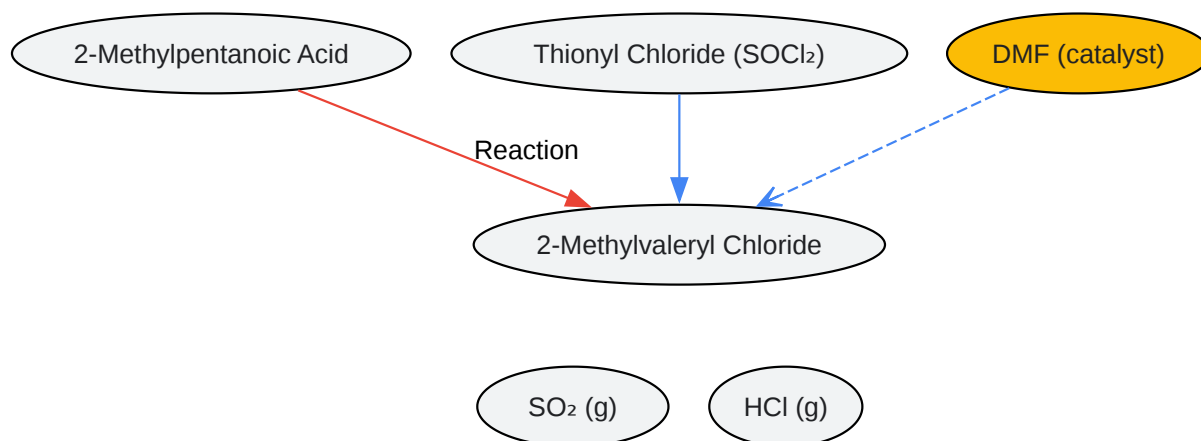
Caption: Chemical Structure of **2-Methylvaleryl Chloride**.

Table 1: Key Physicochemical Properties of **2-Methylvaleryl Chloride**

Property	Value	Source(s)
CAS Number	5238-27-7	[1][2][3][4][5][6]
Molecular Formula	C ₆ H ₁₁ ClO	[1][2][3][4][5][6]
Molecular Weight	134.60 g/mol	[1][2][4][5][6]
Appearance	Clear colorless to pale yellow liquid	[3][4]
Odor	Pungent	[3]
Boiling Point	140.4 °C at 760 mmHg	[4]
Density	0.978 - 0.986 g/cm ³	[4][5]
Flash Point	37 - 41.1 °C	[4][7]
Refractive Index	n ₂₀ /D 1.425	[4][7]
Solubility	Soluble in organic solvents (e.g., ether, dichloromethane); reacts vigorously with water.	[3]
Sensitivity	Moisture Sensitive	[4]

Synthesis and Purification: A Validated Laboratory Protocol

The most common and efficient method for synthesizing **2-Methylvaleryl chloride** is through the chlorination of its corresponding carboxylic acid, 2-methylpentanoic acid. Chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃) are typically employed.[8][9] Thionyl chloride is often the reagent of choice in laboratory settings due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[8][9]



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Caption: Synthesis of **2-Methylvaleryl Chloride** from 2-Methylpentanoic Acid.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a self-validating system for the synthesis, purification, and verification of **2-Methylvaleryl chloride** on a laboratory scale.

Materials:

- 2-Methylpentanoic acid
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether
- Round-bottom flask with a reflux condenser and drying tube (CaCl₂)
- Stirring apparatus
- Heating mantle
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube filled with calcium chloride. The exclusion of atmospheric moisture is critical to prevent the hydrolysis of both the thionyl chloride reactant and the acyl chloride product.
- **Charging the Flask:** Add 2-methylpentanoic acid (e.g., 0.5 mol) to the flask.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (e.g., 0.6 mol, 1.2 equivalents) to the stirred carboxylic acid. The reaction is exothermic and will generate gaseous byproducts (SO₂ and HCl). This addition should be performed at room temperature or in an ice bath to control the reaction rate.
- **Catalysis:** Add a few drops of DMF as a catalyst. The catalyst facilitates the formation of the Vilsmeier reagent, a more potent chlorinating agent than thionyl chloride itself, thus increasing reaction efficiency.^{[8][9]}
- **Reaction:** Gently heat the mixture to reflux (approx. 70-80 °C) using a heating mantle. Continue refluxing for 2-3 hours or until the evolution of gas ceases. The completion of the reaction is indicated by the cessation of HCl and SO₂ off-gassing.
- **Purification (Distillation):** Once the reaction is complete, allow the mixture to cool to room temperature. The crude **2-Methylvaleryl chloride** can be purified by fractional distillation under atmospheric or reduced pressure. The excess thionyl chloride (boiling point: 76 °C) will distill first, followed by the product (boiling point: ~140 °C).
- **Verification:** The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) for impurity profiling and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Chemical Reactivity and Mechanistic Pathways

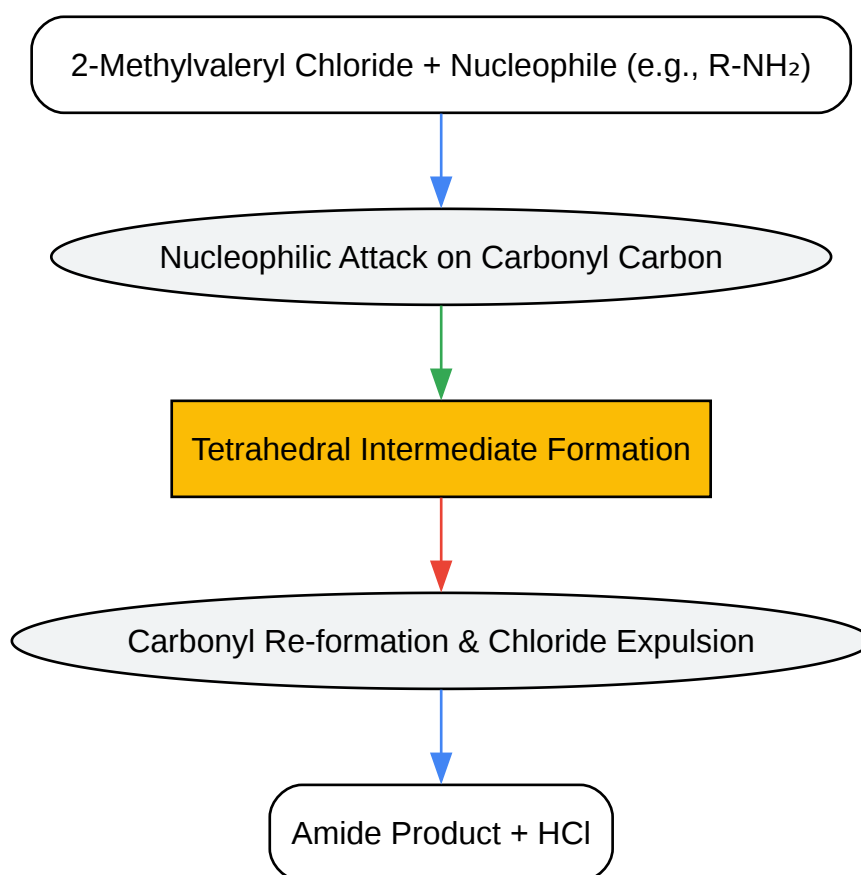
The synthetic utility of **2-Methylvaleryl chloride** stems from the high electrophilicity of its carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution. This class of reactions forms the basis of its role in creating amides, esters, and other carbonyl derivatives.

Nucleophilic Acyl Substitution: The Core Mechanism

The predominant reaction pathway for acyl chlorides is nucleophilic acyl substitution. This is a two-step mechanism:

- Nucleophilic Addition: A nucleophile (Nu^-) attacks the electrophilic carbonyl carbon, breaking the π -bond and forming a tetrahedral intermediate.
- Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group.

This mechanism is central to the formation of amides and esters, which are fundamental linkages in many pharmaceutical compounds.



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Caption: Mechanism of Nucleophilic Acyl Substitution (Amide Formation).

Key Reactions and Applications:

- **Hydrolysis:** Reacts vigorously with water to form 2-methylpentanoic acid and hydrochloric acid.^[3] This reactivity underscores the need for anhydrous handling conditions.
- **Amide Formation:** Reacts readily with primary or secondary amines to form N-substituted amides. This is one of the most common and important reactions in drug synthesis, as the amide bond is a core component of many biological molecules. A base is often added to neutralize the HCl byproduct.
- **Ester Formation:** Reacts with alcohols to form esters. This reaction is typically slower than amidation and may require a base catalyst (like pyridine) to proceed efficiently.
- **Friedel-Crafts Acylation:** Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

Safety, Handling, and Storage

The high reactivity of **2-Methylvaleryl chloride** necessitates stringent safety protocols. It is classified as a flammable, corrosive, and moisture-sensitive compound.^{[4][10][11]}

- **Hazards:**
 - **Flammable:** It is a flammable liquid and vapor.^{[10][12]} Keep away from heat, sparks, open flames, and other ignition sources.^{[10][11][12]}
 - **Corrosive:** Causes severe skin burns and eye damage.^{[10][11]} Contact with moisture releases hydrochloric acid, which is highly corrosive.
 - **Inhalation Toxicity:** Vapors may cause respiratory irritation.^[10] In some cases, it is listed as toxic if inhaled.^[12]
- **Handling:**
 - Always handle in a well-ventilated chemical fume hood.^[10]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.^{[10][11]}

- Use an inert atmosphere (e.g., nitrogen or argon) for transfers and reactions to prevent contact with moisture.[10]
- Ground and bond containers during transfer to prevent static discharge.[10]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
 - Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
 - It is recommended to store under an inert atmosphere to maintain quality.[10]

Conclusion

2-Methylvaleryl chloride is a potent and versatile reagent whose value in organic synthesis, particularly for pharmaceutical and agrochemical development, cannot be overstated. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient construction of essential chemical bonds. However, this same reactivity demands a high degree of respect and caution. By adhering to the rigorous synthesis, handling, and safety protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of this important chemical intermediate.

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